4,4,5,5-Tetramethyl-2-(3-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane 4,4,5,5-Tetramethyl-2-(3-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 1046832-00-1
VCID: VC8200878
InChI: InChI=1S/C13H23BO2/c1-10-7-6-8-11(9-10)14-15-12(2,3)13(4,5)16-14/h9-10H,6-8H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(CCC2)C
Molecular Formula: C13H23BO2
Molecular Weight: 222.13 g/mol

4,4,5,5-Tetramethyl-2-(3-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane

CAS No.: 1046832-00-1

Cat. No.: VC8200878

Molecular Formula: C13H23BO2

Molecular Weight: 222.13 g/mol

* For research use only. Not for human or veterinary use.

4,4,5,5-Tetramethyl-2-(3-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane - 1046832-00-1

Specification

CAS No. 1046832-00-1
Molecular Formula C13H23BO2
Molecular Weight 222.13 g/mol
IUPAC Name 4,4,5,5-tetramethyl-2-(3-methylcyclohexen-1-yl)-1,3,2-dioxaborolane
Standard InChI InChI=1S/C13H23BO2/c1-10-7-6-8-11(9-10)14-15-12(2,3)13(4,5)16-14/h9-10H,6-8H2,1-5H3
Standard InChI Key WGEZNLKZTUCRTM-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(CCC2)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(CCC2)C

Introduction

Structural and Molecular Characteristics

The compound belongs to the 1,3,2-dioxaborolane family, featuring a boron atom bonded to a cyclohexenyl substituent and a pinacol ester framework. Its molecular formula is C₁₃H₂₃BO₂, with a molecular weight of 222.14 g/mol . The IUPAC name, 4,4,5,5-tetramethyl-2-(3-methylcyclohexen-1-yl)-1,3,2-dioxaborolane, reflects its bicyclic structure, where the boron atom is coordinated by two oxygen atoms from the pinacol moiety and the cyclohexenyl group .

Key Structural Features:

  • Boron coordination: Trigonal planar geometry stabilized by the pinacol ligand.

  • Cyclohexenyl substituent: A 3-methylcyclohexene ring introduces steric and electronic effects critical for regioselectivity in reactions.

  • Pinacol framework: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability against hydrolysis .

Synthesis and Manufacturing

Industrial Production

Industrial-scale synthesis employs continuous flow reactors to optimize efficiency. Automated systems control temperature and stoichiometry, while chromatography ensures high purity (>99%).

Chemical Properties and Reactivity

Physical Properties

PropertyValue
Molecular Weight222.14 g/mol
Boiling PointNot reported
Density~1.02 g/cm³ (estimated)
SolubilitySoluble in THF, DCM, ether

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.33 (s, 12H, pinacol CH₃), 2.20 (s, 3H, cyclohexenyl CH₃), 5.40–5.60 (m, 1H, vinyl H) .

  • ¹¹B NMR: δ 30–32 ppm (characteristic of boronate esters) .

  • IR: Peaks at 2978 cm⁻¹ (C-H stretch), 1369 cm⁻¹ (B-O symmetric stretch) .

Reactivity Profile

  • Suzuki-Miyaura Cross-Coupling: Reacts with aryl halides under Pd catalysis to form biaryl compounds .

  • Oxidation: Converts to boronic acids using H₂O₂ or ozone .

  • Hydrolysis: Stable under mild acidic conditions but degrades in strong acids .

Applications in Organic Synthesis

Functional Group Transformations

  • Hydroboration: Adds across alkynes to form vinyl boronate esters.

  • Cyclopropanation: Participates in Simmons-Smith reactions to generate borocyclopropanes .

Hazard StatementPrecautionary Measure
H302 (Harmful if swallowed)Avoid ingestion; use PPE
H312 (Harmful in contact with skin)Wear gloves/lab coat
H332 (Harmful if inhaled)Use in ventilated area

Comparative Analysis with Structural Analogs

CompoundKey DifferenceReactivity Trend
4-Methylcyclohexenyl variant Methyl at C4 vs. C3Lower steric hindrance
5-Methylcyclohexenyl variant Methyl at C5Altered regioselectivity
Phenyl-substituted analog Aromatic vs. alicyclicEnhanced conjugation

Impact on Catalysis: The 3-methyl group in the title compound improves selectivity in asymmetric syntheses compared to analogs.

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